molecular formula C21H18N6O2 B2492975 N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261018-00-1

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Katalognummer: B2492975
CAS-Nummer: 1261018-00-1
Molekulargewicht: 386.415
InChI-Schlüssel: ZBYKMVJICXNZFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a triazoloquinoxaline scaffold, which is known for its diverse biological activities. The presence of the cyanophenyl and acetamide groups enhances its pharmacological profile. The triazoloquinoxaline structure has been linked to various biological effects, including anticancer and antimicrobial activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of triazoloquinoxaline derivatives. For instance, compounds within this class have shown cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : The compound exhibits significant cytotoxicity in micromolar concentrations against melanoma cell lines, with an effective concentration (EC50) reported at 365 nM for certain derivatives .
  • Mechanism of Action : It is suggested that these compounds induce apoptosis by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2 .

2. Adenosine Receptor Antagonism

The compound acts as an adenosine receptor antagonist , particularly at A1 and A2 receptors:

  • Binding Affinity : It has been shown to bind selectively to these receptors, with IC50 values indicating strong inhibitory potential (e.g., 28 nM for A1 receptors) .
  • Therapeutic Potential : The antagonism of adenosine receptors suggests potential use in treating conditions like depression and anxiety due to the modulation of neurotransmitter release and cAMP levels .

3. Antimicrobial Properties

Triazoloquinoxaline derivatives, including the compound , have demonstrated promising antimicrobial activities :

  • Broad Spectrum : They exhibit activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
  • Mechanism : The mechanism often involves disruption of microbial cellular functions, although specific pathways for this compound require further elucidation.

Case Studies

Several studies have investigated the biological activity of triazoloquinoxaline derivatives:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on A375 melanoma cells with EC50 values in the micromolar range .
Study 2Found that certain derivatives showed selective binding to adenosine receptors, indicating potential for rapid-onset antidepressant effects .
Study 3Reported antimicrobial activity against various pathogens, suggesting a broad therapeutic application .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoxaline and triazole compounds often display potent antibacterial and antifungal properties. For instance, compounds similar to N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been tested against various microbial strains, demonstrating effectiveness against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Antimicrobial Agents

The compound's derivatives have been synthesized and evaluated for antimicrobial efficacy. In particular, studies indicate that modifications to the triazole ring enhance activity against resistant strains of bacteria and fungi .

Anticancer Agents

Research into the anticancer properties of similar compounds has revealed their potential as novel chemotherapeutics. The mechanism of action often involves the inhibition of specific enzymes or receptors associated with cancer cell survival .

Neurological Applications

Given the structural similarities with other bioactive compounds, there is potential for this compound to exhibit neuroprotective effects or act as an acetylcholinesterase inhibitor. Such properties could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • A study published in RSC Advances demonstrated that certain quinoxaline derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the quinoxaline structure can lead to enhanced biological activity.
  • Another investigation focused on the anticancer properties of triazole-containing compounds showed that they could effectively inhibit tumor growth in mouse models when administered at specific dosages . These findings support further exploration of this compound in cancer research.

Eigenschaften

IUPAC Name

N-(4-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-15-10-8-14(12-22)9-11-15/h3-4,6-11H,2,5,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYKMVJICXNZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.